1-Isobutyrylindoline-5-carboxylic acid
Overview
Description
1-Isobutyrylindoline-5-carboxylic acid (IBICA) is an organic compound that belongs to the family of indolecarboxylic acids. It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Isobutyrylindoline-5-carboxylic acid consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is characteristic of indole derivatives .Chemical Reactions Analysis
Carboxylic acids, such as 1-Isobutyrylindoline-5-carboxylic acid, are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom . They can undergo various reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
1-Isobutyrylindoline-5-carboxylic acid has a molecular weight of 233.26 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Structural Applications
- 1-Isobutyrylindoline-5-carboxylic acid and related compounds are utilized in the synthesis of various complex molecules. For instance, 1-substituted β-carbolines, which include alkaloids like harmane and isoharmine, are synthesized starting from indole-2-carboxylic acids through a series of reactions (Kamlah, Lirk, & Bracher, 2016). This highlights the significance of 1-Isobutyrylindoline-5-carboxylic acid in facilitating complex organic syntheses.
Chemical Analysis and Fluorescence Studies
- Some derivatives of 1-Isobutyrylindoline-5-carboxylic acid exhibit strong fluorescence properties in a wide pH range, making them useful for biomedical analysis. For example, 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates these properties (Hirano et al., 2004).
Pharmaceutical Research
- The compound's framework is found in a range of natural compounds with diverse biological activities. This framework has therapeutic potential for various chronic diseases, indicating its importance in medicinal chemistry (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Organic Chemistry and Catalysis
- In organic chemistry, compounds similar to 1-Isobutyrylindoline-5-carboxylic acid are used in palladium-mediated synthesis, highlighting their role as intermediates in creating more complex organic structures (Khan & Reza, 2005). This underscores their versatility in synthetic organic chemistry.
properties
IUPAC Name |
1-(2-methylpropanoyl)-2,3-dihydroindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPLNVWOVSAKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyrylindoline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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